molecular formula C10H9BrN4O2 B13516015 ethyl 5-(5-bromopyridin-3-yl)-1H-1,2,4-triazole-3-carboxylate

ethyl 5-(5-bromopyridin-3-yl)-1H-1,2,4-triazole-3-carboxylate

Cat. No.: B13516015
M. Wt: 297.11 g/mol
InChI Key: RHGVZWBJNUWFFR-UHFFFAOYSA-N
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Description

Ethyl 5-(5-bromopyridin-3-yl)-1H-1,2,4-triazole-3-carboxylate is a heterocyclic compound that features a triazole ring fused with a pyridine ring

Preparation Methods

The synthesis of ethyl 5-(5-bromopyridin-3-yl)-1H-1,2,4-triazole-3-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 5-bromopyridine-3-carboxylic acid.

    Formation of Triazole Ring: The carboxylic acid is then reacted with hydrazine to form the corresponding hydrazide. This intermediate undergoes cyclization with ethyl orthoformate to form the triazole ring.

    Esterification: The final step involves esterification with ethanol to yield this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

Ethyl 5-(5-bromopyridin-3-yl)-1H-1,2,4-triazole-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and reducing agents (e.g., lithium aluminum hydride).

Scientific Research Applications

Ethyl 5-(5-bromopyridin-3-yl)-1H-1,2,4-triazole-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly those targeting neurological and inflammatory diseases.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Industrial Applications: It serves as an intermediate in the synthesis of agrochemicals and other fine chemicals.

Mechanism of Action

The mechanism of action of ethyl 5-(5-bromopyridin-3-yl)-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with active sites of enzymes, while the bromopyridine moiety can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.

Comparison with Similar Compounds

Ethyl 5-(5-bromopyridin-3-yl)-1H-1,2,4-triazole-3-carboxylate can be compared with other similar compounds, such as:

    Ethyl 2-(5-bromopyridin-3-yl)acetate: This compound has a similar bromopyridine moiety but lacks the triazole ring, making it less versatile in forming hydrogen bonds.

    5-Bromopyridin-3-yl)-1H-1,2,4-triazole-3-carboxylic acid: This compound is similar but lacks the ethyl ester group, which can affect its solubility and reactivity.

The unique combination of the triazole ring and bromopyridine moiety in this compound provides it with distinct chemical and biological properties that make it valuable in various research applications.

Properties

Molecular Formula

C10H9BrN4O2

Molecular Weight

297.11 g/mol

IUPAC Name

ethyl 3-(5-bromopyridin-3-yl)-1H-1,2,4-triazole-5-carboxylate

InChI

InChI=1S/C10H9BrN4O2/c1-2-17-10(16)9-13-8(14-15-9)6-3-7(11)5-12-4-6/h3-5H,2H2,1H3,(H,13,14,15)

InChI Key

RHGVZWBJNUWFFR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=NN1)C2=CC(=CN=C2)Br

Origin of Product

United States

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